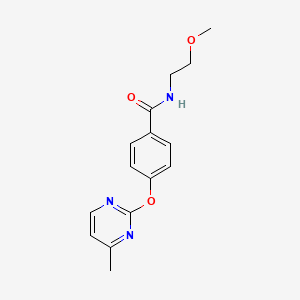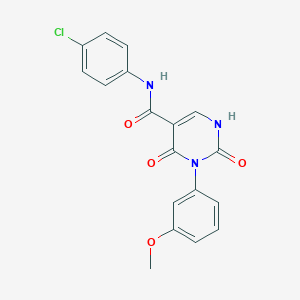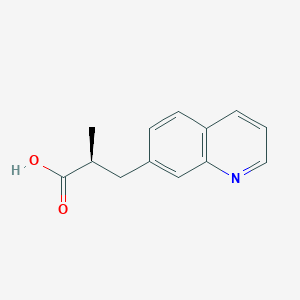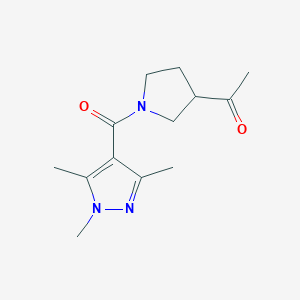![molecular formula C16H12N2O7 B2655152 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide CAS No. 1418113-87-7](/img/structure/B2655152.png)
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide” is a complex organic molecule . It has a molecular formula of C16H12N2O7, an average mass of 344.276 Da, and a monoisotopic mass of 344.064453 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) has been used as a precursor for creating optically active polymers due to its symmetrical structure . Monomers based on exo-NDA have the advantage of polymerization by two mechanisms - ROMP and addition polymerization .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the crystal and molecular structure of (−)- (1R, 2S, 6R, 7S, 2′S)-5- (2′-hydroxymethyl-pyrrolidin-1′-yl)- endo -tricyclo [5.2.1.0 2,6 ]deca-4,8-dien-3-one has been described .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been analyzed . Exo-5-norbornene-2,3-dicarboxyanhydride (exo-NDA) can undergo polymerization by two mechanisms - ROMP and addition polymerization .Applications De Recherche Scientifique
Hypoxia-Selective Antitumor Agents
Compounds similar to N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide have been investigated for their role as hypoxia-selective cytotoxins, which are of interest in cancer therapy. These agents are designed to be more toxic in hypoxic conditions, which are common in solid tumors, than in normal oxygenated tissues, thereby potentially reducing side effects and improving therapeutic efficacy. One study detailed the synthesis and hypoxic cell cytotoxicity of regioisomers of a novel hypoxia-selective cytotoxin, demonstrating significant hypoxic selectivity in certain derivatives (Palmer et al., 1996).
Reductive Chemistry in Drug Development
The reductive chemistry of nitroaromatic compounds, including those related to this compound, has been explored for the development of novel bioreductive drugs. These drugs are activated under low oxygen conditions, such as those found within tumors, providing a mechanism for targeted cancer therapy. A detailed study on the reductive chemistry of a novel hypoxia-selective cytotoxin provided insights into the generation of toxic products following enzymatic reduction, which is critical for designing more effective cancer treatments (Palmer et al., 1995).
Metal Ion Detection and Discrimination
Nitrobenzamide derivatives, similar to the compound , have been utilized in studies for the selective reduction of fluorescence emissions upon interaction with specific metal ions. Such compounds offer potential applications in the development of selective sensors for metal ions, which could be useful in environmental monitoring and industrial process control. For example, research demonstrated the selective discrimination of Cu2+ ions by specific isomers of nitrobenzamide, highlighting their potential as selective fluorescent sensors (Phukan et al., 2015).
Synthesis and Characterization of Metal Complexes
The synthesis and biological studies of metal complexes with nitrobenzamide derivatives have been conducted, indicating the potential for such compounds in various applications, including antimicrobial activities. These studies lay the groundwork for the development of new materials with unique chemical and biological properties, which could be relevant in pharmaceuticals, material science, and catalysis (Alkam et al., 2015).
Propriétés
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-13(8-1-3-9(4-2-8)18(22)23)17-7-16-6-5-10(25-16)11-12(16)15(21)24-14(11)20/h1-6,10-12H,7H2,(H,17,19)/t10-,11-,12+,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUKSFKBWADFR-OVZMXSCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2655070.png)
![2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B2655072.png)
![Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2655074.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2655075.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2655076.png)



![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)
![N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2655087.png)

![11-(hexadecylamino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2655090.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)